Halopemide

Content Navigation

Researchers relying on 1-butanol or haloperidol face data artifacts from indirect PLD modulation. Halopemide directly inhibits PLD1/2, ensuring clean PA signaling analysis. • Dual PLD1/2 inhibitor with D2 antagonism; benchmark for isoform-selective inhibitor SAR • Clinically validated pharmacokinetics for translational in vivo models • Avoids phosphatidylbutanol artifacts; guarantees true cessation of PLD catalysis. Trust SMolecule for exact analytical-grade supply.

CAS Number

Product Name

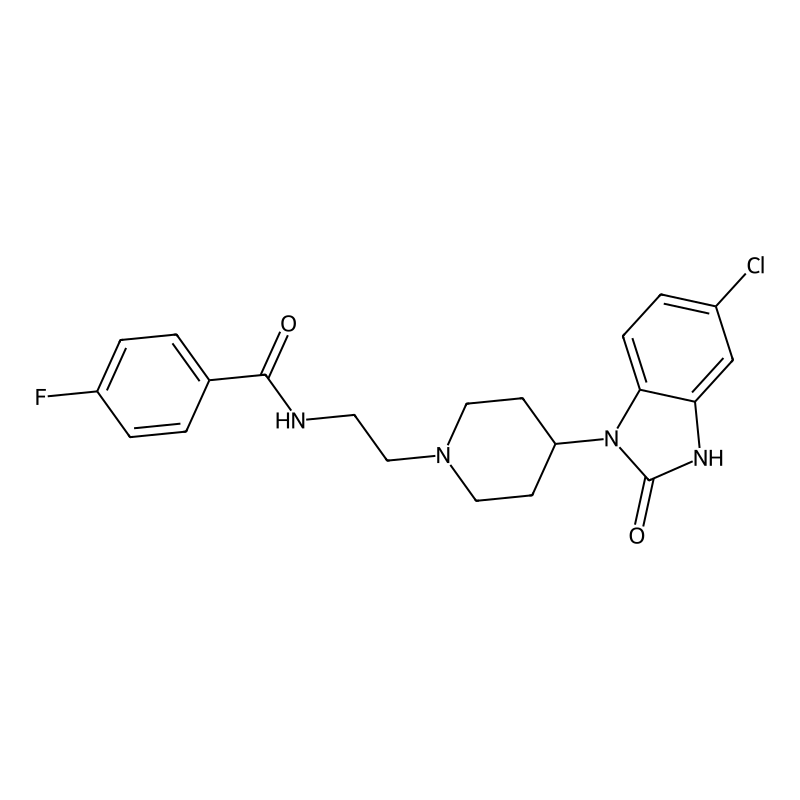

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Halopemide (CAS 59831-65-1) is a dual phospholipase D (PLD1 and PLD2) inhibitor and dopamine D2 receptor antagonist that has become a critical benchmark compound in lipid signaling and neuropharmacology. Originally developed and clinically evaluated as a psychotropic agent, its well-documented in vivo pharmacokinetic profile and structural versatility make it a highly sought-after precursor and reference standard for medicinal chemistry workflows[1]. Unlike non-specific agents that merely alter lipid product formation, halopemide directly binds and inhibits the PLD enzyme, providing a robust, reproducible pharmacological tool for investigating phosphatidic acid (PA) signaling pathways in cancer invasiveness, inflammation, and neurobiology .

Research Fit

Substituting halopemide with generic primary alcohols (e.g., 1-butanol) or classic butyrophenone neuroleptics (e.g., haloperidol) fundamentally compromises experimental integrity in lipid signaling workflows. Primary alcohols are merely indirect transphosphatidylation agents; they do not halt Phospholipase D (PLD) catalytic turnover, but rather divert it to form lipid artifacts like phosphatidylbutanol, which confounds downstream analysis[1]. Conversely, while haloperidol shares some structural similarities and dopamine antagonism, it lacks the specific PLD1/2 inhibitory action required for targeted lipid signaling blockade [2]. For researchers and medicinal chemists requiring a direct, dual PLD enzyme inhibitor with a clinically validated pharmacokinetic baseline, exact procurement of halopemide is strictly necessary.

Substitution Risk

References

- [1] Lindsley, C. W., et al. 'A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo.' NIH NCBI (2014).

- [2] De Cuyper, H., et al. 'The Clinical Significance of Halopemide, a Dopamine-Blocker Related to the Butyrophenones.' Neuropsychobiology 12.4 (1984): 211-216.

Direct PLD Inhibition vs. Alcohols

In standard biochemical assays, halopemide functions as a direct, dual inhibitor of both PLD1 and PLD2, demonstrating in vitro IC50 values of 220 nM and 310 nM, respectively . In contrast, classic indirect inhibitors like 1-butanol do not inhibit the PLD enzyme itself; instead, they compete with water as a nucleophile to form phosphatidylbutanol, failing to halt the catalytic depletion of phosphatidylcholine [1]. This makes halopemide a necessary pharmacological tool for genuinely arresting PLD activity without introducing lipid artifacts.

| Evidence Dimension | PLD Catalytic Inhibition Mechanism |

| Target Compound Data | Direct inhibition (PLD1 IC50 = 220 nM; PLD2 IC50 = 310 nM) |

| Comparator Or Baseline | 1-butanol (0% direct enzyme inhibition; acts via transphosphatidylation) |

| Quantified Difference | Complete shift from indirect product diversion to direct enzymatic blockade |

| Conditions | In vitro biochemical PLD reconstitution assay |

Procuring halopemide is critical for researchers who need to completely shut down PLD enzymatic turnover rather than merely altering its downstream lipid products.

SAR Baseline for PLD Inhibitors

Halopemide serves as the foundational structural precursor and reference standard for synthesizing next-generation PLD inhibitors. While advanced derivatives like VU0364739 achieve extreme potency (e.g., cellular PLD2 IC50 = 20 nM), halopemide provides the essential unoptimized dual-inhibition baseline (cellular PLD2 IC50 ~300 nM) required to validate structure-activity relationship (SAR) models [1]. Its specific benzimidazolone and fluorophenyl amide moieties act as the reference coordinates for matrix library synthesis [2].

| Evidence Dimension | Cellular PLD2 Inhibition (SAR Baseline) |

| Target Compound Data | Halopemide (Cellular PLD2 IC50 ~ 300 nM) |

| Comparator Or Baseline | Advanced derivative VU0364739 (Cellular PLD2 IC50 = 20 nM) |

| Quantified Difference | ~15-fold potency differential defining the SAR optimization window |

| Conditions | Cellular PLD2 inhibition assay (e.g., Calu-1 or HEK cells) |

Medicinal chemists must procure halopemide as the mandatory baseline control to accurately quantify potency and selectivity gains in newly synthesized PLD analog libraries.

In Vivo DMPK & CNS Penetrance

Unlike many high-throughput screening (HTS) hits that fail in vivo due to poor bioavailability, halopemide possesses a highly validated pharmacokinetic profile with proven CNS penetrance. Originally evaluated in clinical trials as a psychotropic agent, halopemide achieves sufficient plasma concentrations to inhibit PLD1/2 in vivo while maintaining a much higher safety threshold against extrapyramidal toxicity compared to classic butyrophenones (halopemide ED50 for apomorphine-induced vomiting = 147 mg/kg vs. haloperidol = 3 mg/kg)[1].

| Evidence Dimension | Neurological Side Effect Threshold (ED50) |

| Target Compound Data | Halopemide (ED50 = 147 mg/kg) |

| Comparator Or Baseline | Haloperidol (ED50 = 3 mg/kg) |

| Quantified Difference | 49-fold higher threshold for inducing neurological side effects |

| Conditions | Apomorphine-induced vomiting model in vivo |

For translational in vivo studies, halopemide offers a rare combination of direct PLD inhibition and clinically validated CNS bioavailability, minimizing the risk of systemic toxicity artifacts.

DOS Reference Standard

Halopemide is the mandatory baseline control for medicinal chemistry workflows developing isoform-selective PLD inhibitors. Its specific benzimidazolone and fluorophenyl amide moieties serve as the structural starting point for matrix library synthesis, allowing researchers to accurately quantify SAR improvements in potency and selectivity [1].

Direct Enzymatic Blockade in Cell Assays

In cellular assays evaluating vesicle transport, proliferation, or migration, halopemide replaces indirect transphosphatidylation agents (like 1-butanol). Procuring halopemide ensures true cessation of PLD catalytic activity and prevents the confounding accumulation of artificial lipid products, ensuring high assay reproducibility [2].

In Vivo Lipid Signaling Modulation

Thanks to its extensive clinical trial history and established DMPK profile, halopemide is uniquely suited for translational animal models. It allows researchers to achieve effective in vivo PLD1/2 inhibition with a significantly wider safety margin against severe extrapyramidal side effects compared to classic butyrophenones [3].

Application Fit Matrix

References

- [1] Lewis, A. S., et al. 'Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor.' Journal of Medicinal Chemistry (2010).

- [2] Lindsley, C. W., et al. 'A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo.' NIH NCBI (2014).

- [3] De Cuyper, H., et al. 'The Clinical Significance of Halopemide, a Dopamine-Blocker Related to the Butyrophenones.' Neuropsychobiology 12.4 (1984): 211-216.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931.

3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925.

4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638.

Explore Compound Types